molecular formula C18H17BrN2OS B2470803 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851800-43-6

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No.: B2470803
CAS No.: 851800-43-6
M. Wt: 389.31
InChI Key: MULMBPHGXPMDSI-UHFFFAOYSA-N
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Description

(2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic imidazole-derived compound featuring a 4,5-dihydroimidazole core substituted with a 4-bromobenzylthio group at position 2 and a p-tolylmethanone moiety at position 1. The 4-bromobenzylthio group introduces a sulfur atom and a brominated aromatic ring, which may enhance lipophilicity and influence biological activity.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-13-2-6-15(7-3-13)17(22)21-11-10-20-18(21)23-12-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULMBPHGXPMDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl bromide with a thiol compound to form the thioether linkage. This intermediate is then reacted with an imidazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

Chemistry

In chemistry, (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific functional group interactions .

Mechanism of Action

The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4,5-dihydroimidazole derivatives, which are partially saturated analogs of aromatic imidazoles. Key structural comparisons include:

Compound Key Substituents Synthesis Yield Biological Activity Key Spectral Data
(2-((4-Bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone 4-Bromobenzylthio, p-tolyl Not reported Hypothesized antiproliferative activity Expected IR: C-Br (~785 cm⁻¹), ^1H NMR: δ 7.2–7.5 (Ar-H), δ 2.3 (CH3 of p-tolyl)
(2-(4-Chlorophenyl)-1H-imidazol-4-yl)(4-hydroxy-3,5-dimethoxyphenyl)methanone 4-Chlorophenyl, 3,5-dimethoxy-4-hydroxyphenyl 92.8% Antiproliferative (IC50: 1.2–3.8 µM) ^1H NMR: δ 6.5–7.8 (Ar-H), δ 3.8 (OCH3)
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) Tris(4-methoxyphenyl), piperidinyl 42% p53-MDM2 interaction inhibition ESI-HRMS: m/z 694.2893 (calc), 694.2890 (obs)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 4-Bromobenzylidene, thiadiazole-thiol 82% Antimicrobial activity IR: 2595 cm⁻¹ (-SH), ^1H NMR: δ 8.36 (-CH=N-)

Key Observations :

  • Electron-Withdrawing Groups: The 4-bromobenzylthio group in the target compound may enhance stability and binding to hydrophobic pockets compared to non-halogenated analogs (e.g., methoxy or methyl groups) .
  • Sulfur vs. Oxygen : The thioether linkage (C-S-C) in the target compound differs from oxygen-based ethers (e.g., in 3,4,5-trimethoxyphenyl derivatives), which may alter metabolic stability and redox properties .

Biological Activity

Overview

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule belonging to the imidazole derivative class. Its structure incorporates a thioether linkage, an imidazole ring, and a ketone functional group, which are significant for its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Structural Characteristics

The compound features:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.
  • Thioether Linkage : Enhances the compound's reactivity and potential interactions with biological targets.
  • Bromobenzyl Group : The presence of bromine may facilitate halogen bonding, which can enhance binding affinity to certain proteins or enzymes.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. Preliminary studies suggest that This compound may have significant pharmacological properties due to its unique structure.

Potential Activities:

  • Antimicrobial Activity : Compounds containing thioether linkages have shown antimicrobial properties. The bromobenzylthio group may contribute to this activity by interacting with microbial enzymes or membranes.
  • Anticancer Properties : Imidazole derivatives are frequently investigated for their anticancer potential. The compound's ability to interact with histidine residues in proteins may influence cell signaling pathways related to cancer progression.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Binding : The structural features may allow for effective binding to various receptors, influencing cellular responses.
  • Cell Membrane Interaction : The thioether linkage can enhance membrane permeability, facilitating the compound's entry into cells and subsequent interaction with intracellular targets.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1. 4-BromobenzylthioacetamideThioether + AmideAntimicrobial
2. 1-(4-Bromobenzyl)-3-methylimidazoliumImidazole + Quaternary AmmoniumAnticancer
3. 2-(4-Isopropoxyphenyl)thiazoleThiazole + PhenylAntifungal
4. Benzothiazole derivativesThiazole + Various substituentsAntimicrobial

This table illustrates that while many compounds exhibit similar motifs, the specific combination of thioether, imidazole, and ketone functionalities in This compound may confer unique properties that differentiate it from others.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazole derivatives in various therapeutic areas:

  • Anticancer Activity : A study on thiosemicarbazone analogues demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This suggests that structural modifications can lead to increased selectivity towards malignant cells.
  • Enzyme Inhibition Studies : Research on similar imidazole-containing compounds has shown promise as selective inhibitors of cathepsins—proteins involved in cancer cell invasion and metastasis. Such findings indicate that our compound could be explored for similar inhibitory effects.
  • Mechanistic Insights : Investigations into related compounds have revealed that their biological activity often correlates with their ability to induce apoptosis in cancer cells through mitochondrial pathways.

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